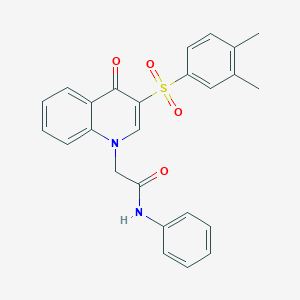

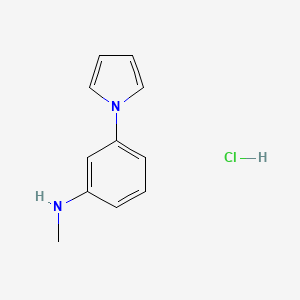

![molecular formula C17H15N3O B2416483 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone CAS No. 2034400-00-3](/img/structure/B2416483.png)

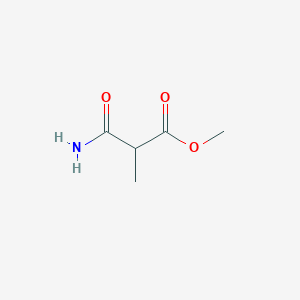

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone, commonly known as DPPM, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPPM has been extensively studied for its ability to target various biological pathways, making it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Necroptosis Inhibition

Necroptosis: is a form of programmed cell death that plays a role in inflammatory diseases, neurodegenerative conditions, and cancers. Researchers have identified 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as potent necroptosis inhibitors . The representative compound 26 demonstrated anti-necroptotic activity in both human and mouse cellular assays. It effectively inhibits receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. Compound 26 binds to the allosteric pocket of RIPK1, making it a promising lead for future necroptosis inhibitor development.

Lithium-Ion Battery Electrode Materials

Carbonyl organic molecules, including these derivatives, show promise as electrode materials for lithium-ion batteries. Their environmental friendliness and cost-effectiveness make them attractive candidates. High-throughput calculations and machine learning have been employed to evaluate one million molecules, leading to the discovery of naphthalene-1,4,5,8-tetraone as a high-performance carbonyl organic electrode material . This compound exhibits a long cycle life and high discharge voltage, making it valuable for energy storage applications.

Organic Synthesis

The pyrazole ring system in these derivatives allows for versatile functionalization. Researchers have explored synthetic strategies for pyrazoles and thiazoles, including derivatives at the 1,5 positions. These efforts contribute to the development of new organic compounds with diverse applications .

Photocatalysis

In the field of photocatalysis, modified systems containing these compounds have been investigated. For instance, the semiconducting properties of the system Polyaniline (PANI)/1,5-naphthalene disulfonic acid (NDSA) were studied for hydrogen evolution under visible light irradiation. PANI/NDSA exhibited thermal stability and promising photocatalytic performance .

Propriétés

IUPAC Name |

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(naphthalen-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-17(19-10-11-20-14(12-19)8-9-18-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-9H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBXUUFQKUZDAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

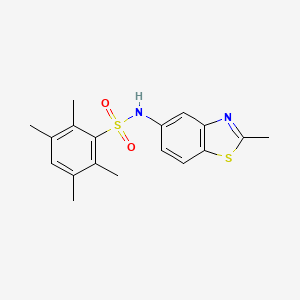

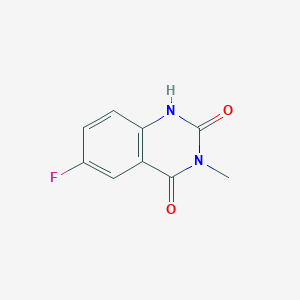

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416400.png)

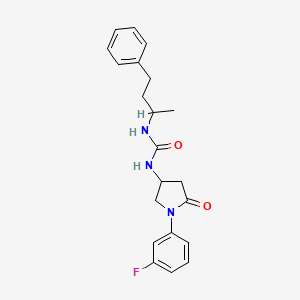

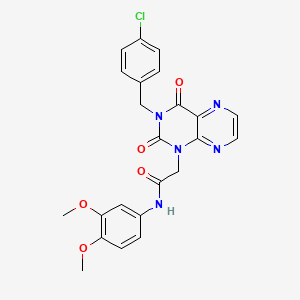

![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)

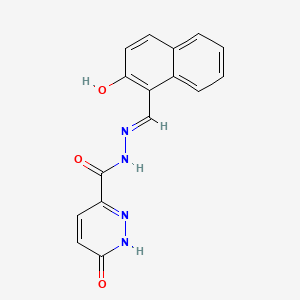

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2416415.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2416418.png)

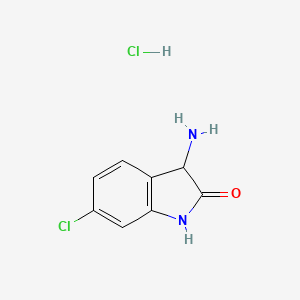

![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)